molecular formula C26H33F3N4O7 B10782514 2-[[4-[[3-Methyl-1-oxo-1-[2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]carbamoyl]benzoyl]amino]acetic acid

2-[[4-[[3-Methyl-1-oxo-1-[2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]carbamoyl]benzoyl]amino]acetic acid

Cat. No.: B10782514
M. Wt: 570.6 g/mol
InChI Key: MRTSIBBMOWLRPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FK-706 is a potent, slow-binding, and competitive inhibitor of human neutrophil elastase. It also inhibits mouse neutrophil elastase and porcine pancreatic elastase. FK-706 has significant anti-inflammatory effects and is primarily used in scientific research .

Preparation Methods

The synthesis of FK-706 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

FK-706 undergoes various chemical reactions, including:

    Oxidation: FK-706 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within FK-706, altering its activity.

    Substitution: FK-706 can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. .

Scientific Research Applications

FK-706 is widely used in scientific research due to its potent inhibitory effects on neutrophil elastase. Some of its applications include:

    Chemistry: FK-706 is used to study enzyme inhibition and the development of new inhibitors.

    Biology: It is used to investigate the role of neutrophil elastase in various biological processes.

    Medicine: FK-706 is studied for its potential therapeutic applications in treating inflammatory diseases.

    Industry: It is used in the development of new drugs and therapeutic agents

Mechanism of Action

FK-706 exerts its effects by binding to the active site of neutrophil elastase, thereby inhibiting its activity. This inhibition prevents the enzyme from degrading elastin and other substrates, reducing inflammation and tissue damage. The molecular targets of FK-706 include human neutrophil elastase, mouse neutrophil elastase, and porcine pancreatic elastase. The pathways involved in its mechanism of action include the inhibition of elastase activity and the suppression of inflammatory chemokines .

Comparison with Similar Compounds

FK-706 is unique due to its potent and selective inhibition of neutrophil elastase. Similar compounds include:

Properties

Molecular Formula

C26H33F3N4O7

Molecular Weight

570.6 g/mol

IUPAC Name

2-[[4-[[3-methyl-1-oxo-1-[2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]carbamoyl]benzoyl]amino]acetic acid

InChI

InChI=1S/C26H33F3N4O7/c1-13(2)19(21(36)26(27,28)29)31-24(39)17-6-5-11-33(17)25(40)20(14(3)4)32-23(38)16-9-7-15(8-10-16)22(37)30-12-18(34)35/h7-10,13-14,17,19-20H,5-6,11-12H2,1-4H3,(H,30,37)(H,31,39)(H,32,38)(H,34,35)

InChI Key

MRTSIBBMOWLRPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)C(F)(F)F)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C2=CC=C(C=C2)C(=O)NCC(=O)O

Origin of Product

United States

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